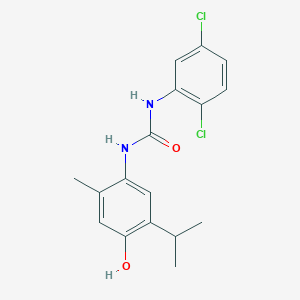
1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea typically involves the reaction of 2,5-dichloroaniline with 4-hydroxy-2-methyl-5-propan-2-ylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize yield and purity. Advanced techniques like crystallization and chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions
1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea
- 1-(2,5-Dichlorophenyl)-3-(4-hydroxy-3-methyl-5-propan-2-ylphenyl)urea
Uniqueness
1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and hydroxy-methyl-propan-2-ylphenyl groups provides a distinct combination of properties that may not be found in other similar compounds.
属性
CAS 编号 |
6274-15-3 |
|---|---|
分子式 |
C17H18Cl2N2O2 |
分子量 |
353.2 g/mol |
IUPAC 名称 |
1-(2,5-dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-9(2)12-8-14(10(3)6-16(12)22)20-17(23)21-15-7-11(18)4-5-13(15)19/h4-9,22H,1-3H3,(H2,20,21,23) |
InChI 键 |
DQSYOFZBLYRZCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)
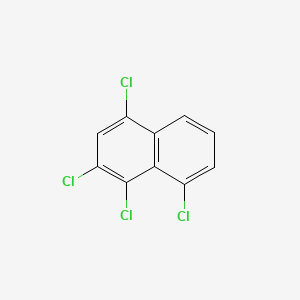
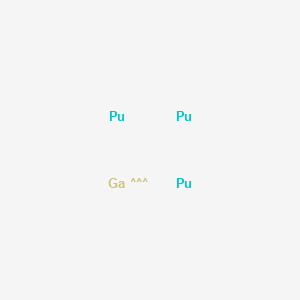
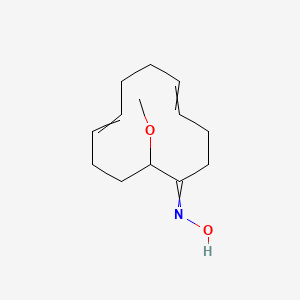

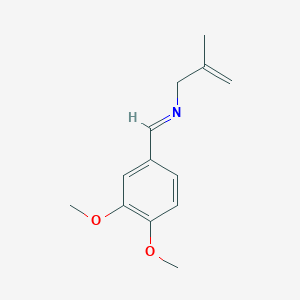
![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)
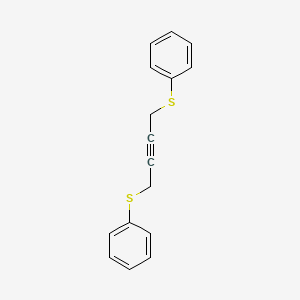
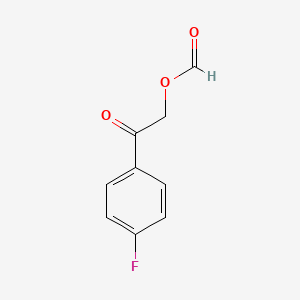

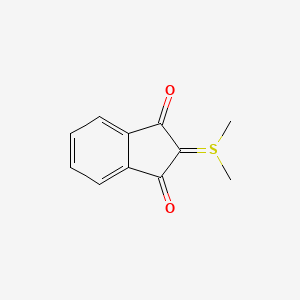
![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
